molecular formula C7H5BrF2 B2443785 2-Bromo-4-fluorobenzyl fluoride CAS No. 1823057-15-3

2-Bromo-4-fluorobenzyl fluoride

Cat. No.: B2443785
CAS No.: 1823057-15-3
M. Wt: 207.018
InChI Key: BIBCZWYRWMBIOT-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-1-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluorine atom bonded to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” involves several steps. One common method is the Suzuki-Miyaura coupling reaction . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” is C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .


Chemical Reactions Analysis

The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution . The order of reactivity is F > Cl > Br > I .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-1-(fluoromethyl)benzene” include a refractive index of 1.527, a boiling point of 150 °C, a melting point of -16 °C, and a density of 1.593 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Methodology Development

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the relevance of halogenated benzene derivatives in pharmaceutical manufacturing. This synthesis addresses the challenges associated with the use of expensive and toxic reagents by presenting a pilot-scale method for producing 2-Fluoro-4-bromobiphenyl efficiently and safely. This advancement is crucial for large-scale production, considering the restrictions on hazardous reagents in the U.S. and the European Union (Qiu, Gu, Zhang, & Xu, 2009).

Benzene Derivatives in Liquid Crystals and Materials Science

Fluorinated liquid crystals exhibit unique properties due to the fluoro substituent's influence, including modifications to melting points and optical anisotropy. The review of fluorinated liquid crystals underscores the significance of halogenated benzene derivatives in developing materials with tailored physical properties for commercial applications, emphasizing the strategic inclusion of fluoro substituents in liquid crystal chemistry to enhance performance (Hird, 2007).

Environmental and Health Impact Studies

The critical review of novel brominated flame retardants (NBFRs) in indoor environments, including their occurrence and potential health risks, reflects the broader context of halogenated benzene derivatives' environmental impact. This study highlights the need for comprehensive research on the occurrence, toxicity, and environmental fate of NBFRs, given their widespread use and detection in indoor environments. The emphasis on bridging knowledge gaps and developing analytical methods encompasses the environmental stewardship of halogenated compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCZWYRWMBIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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